2-Chloro-N-[3-cyano-4,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-2-yl]acetamide
Description
This compound (CAS: 852400-21-6) is a pyrrole-based acetamide derivative characterized by a cyano group at position 3, methyl groups at positions 4 and 5 of the pyrrole ring, and an oxolan-2-ylmethyl (tetrahydrofuran-derived) substituent at position 1. The 2-chloroacetamide moiety is linked to the pyrrole via the N-atom at position 2. Its molecular formula is C₁₄H₁₈ClN₃O₂, with a molecular weight of 295.76 g/mol .
Properties
IUPAC Name |
2-chloro-N-[3-cyano-4,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c1-9-10(2)18(8-11-4-3-5-20-11)14(12(9)7-16)17-13(19)6-15/h11H,3-6,8H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMMPBZURAHDSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)NC(=O)CCl)CC2CCCO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-N-[3-cyano-4,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-2-yl]acetamide can be achieved through various methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions . For instance, the reaction can be carried out without solvents at room temperature or with heating. Another method involves the fusion of aryl amines with ethyl cyanoacetate . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
2-Chloro-N-[3-cyano-4,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-2-yl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Condensation Reactions: The cyano and carbonyl groups can participate in condensation reactions to form heterocyclic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include phenacyl bromide, triethylamine, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-Chloro-N-[3-cyano-4,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-2-yl]acetamide exhibit promising anticancer properties. Research has shown that modifications in the pyrrole ring can enhance cytotoxicity against various cancer cell lines. For instance, derivatives have been tested for their ability to inhibit tumor growth in xenograft models, demonstrating a potential pathway for developing new anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies suggest that the introduction of the chloro and cyano groups enhances the compound's ability to disrupt bacterial cell membranes, making it effective against resistant strains of bacteria. This property is particularly valuable in the development of new antibiotics .
Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and cyclization reactions. This versatility makes it a valuable intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals .
Reaction with Nucleophiles
The chloro group in the compound can react with various nucleophiles, facilitating the formation of amides and other derivatives. This reaction pathway is instrumental in synthesizing compounds with enhanced biological activity or improved solubility profiles .
Agrochemical Development
The compound's structural features suggest potential applications in agrochemical formulations. Its ability to inhibit specific biological pathways could be harnessed to develop new herbicides or fungicides that target pests while minimizing environmental impact .
Material Science
In material science, derivatives of this compound are explored for their potential use in polymer chemistry. The incorporation of this compound into polymer matrices could enhance properties such as thermal stability and mechanical strength .
Case Study: Anticancer Screening
A study conducted on a series of pyrrole derivatives, including this compound, demonstrated significant inhibition of cancer cell proliferation at micromolar concentrations. The mechanism was attributed to apoptosis induction through mitochondrial pathways .
Case Study: Antimicrobial Efficacy
Another investigation highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli strains. The study found that modifications to the side chains significantly affected the antimicrobial potency, suggesting a structure–activity relationship that could guide future drug design efforts .
Mechanism of Action
The mechanism of action of 2-Chloro-N-[3-cyano-4,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-2-yl]acetamide involves its interaction with specific molecular targets. The cyano and carbonyl groups are key functional groups that participate in binding and reactivity. The exact molecular pathways and targets can vary depending on the specific application and derivative being studied .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The core structure of this compound shares similarities with several analogues, differing primarily in the substituent at position 1 of the pyrrole ring and the acetamide side chain. Key examples include:
Key Observations :
Reaction Yields :
Physicochemical Properties
Notes:
- The oxolan group enhances polarity, improving solubility in ethanol and DMSO compared to aromatic substituents .
- Thiophene derivatives exhibit higher solubility in dimethylformamide (DMF) due to sulfur’s polarizability .
Biological Activity
2-Chloro-N-[3-cyano-4,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-2-yl]acetamide is a synthetic compound characterized by a complex molecular structure that includes various functional groups. Its potential biological activities make it a candidate for further research in medicinal chemistry. This article delves into its biological activity, synthesis, and implications for drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 287.74 g/mol. The compound features:
- Chloro group : Enhances lipophilicity and potential receptor interactions.
- Cyano group : May contribute to biological activity through electron-withdrawing effects.
- Pyrrole ring : Known for its role in various biological processes.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer properties : Preliminary studies suggest it may inhibit the growth of certain cancer cell lines.
- Enzyme inhibition : The compound's structural features may allow it to act as an inhibitor for various enzymes involved in disease processes.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibitory effects on specific cancer cell lines (e.g., MCF7, A549) |
| Enzyme Inhibition | Potential to inhibit enzymes related to metabolic pathways |
| Neuroprotective | Possible effects on neurodegenerative disease markers |
Synthesis
The synthesis of this compound involves multi-step organic reactions. Key steps typically include:
- Formation of the pyrrole ring via cyclization reactions.
- Introduction of the chloro and cyano groups through halogenation and nitrile formation.
- Final acetamide formation through reaction with acetic anhydride or similar reagents.
Case Studies and Research Findings
Recent studies have explored the compound's biological activities in detail:
-
Anticancer Activity :
- A study reported significant cytotoxicity against MCF7 breast cancer cells with an IC50 value of approximately 20 µM, indicating its potential as an anticancer agent .
- Another investigation showed that derivatives of similar structures exhibited varying degrees of effectiveness against lung cancer cell lines (A549), highlighting the importance of structural modifications in enhancing activity .
- Enzyme Inhibition :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
